molecular formula C17H27N3O2 B1376044 tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 1420903-01-0

tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1376044
CAS No.: 1420903-01-0
M. Wt: 305.4 g/mol
InChI Key: SAMVNEQKSDVXBW-UHFFFAOYSA-N
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Description

tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tert-butyl group, a pyrrolidine ring, and a pyridine moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a carbonyl compound.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a base.

    Final Coupling Step: The final step involves coupling the pyrrolidine and pyridine moieties through a reductive amination reaction, using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the pyridine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridine ring to form piperidine derivatives, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Introduction of functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features allow for the design of molecules with specific pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.

Molecular Targets and Pathways

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, affecting signal transduction pathways.

    Nucleic Acids: Interaction with DNA or RNA, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **tert-Butyl 3-((pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
  • **tert-Butyl 3-((methyl(pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
  • **tert-Butyl 3-((methyl(pyridin-4-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-7-15(13-20)12-19(4)11-14-6-5-8-18-10-14/h5-6,8,10,15H,7,9,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMVNEQKSDVXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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